(4-Nitrophenyl)-(3-trifluoromethyl-phenyl)-methane
Overview
Description
4-Nitrophenol is a phenolic compound that has a nitro group at the opposite position of the hydroxyl group on the benzene ring . It’s a slightly yellow, crystalline material, moderately toxic . Trifluoromethylphenyl is a phenyl group substituted with a trifluoromethyl group.
Synthesis Analysis
4-Nitrophenol can be prepared by nitration of phenol using dilute nitric acid at room temperature . The reaction produces a mixture of 2-nitrophenol and 4-nitrophenol .Molecular Structure Analysis
The molecular structure of 4-Nitrophenol consists of a benzene ring with a hydroxyl group and a nitro group attached to it . The trifluoromethylphenyl group consists of a benzene ring with a trifluoromethyl group attached to it.Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .Physical And Chemical Properties Analysis
4-Nitrophenol is a slightly yellow, crystalline material, moderately toxic . It shows two polymorphs in the crystalline state . In solution, 4-nitrophenol has a dissociation constant (pKa) of 7.15 at 25 °C .Scientific Research Applications
Radiofluorination of Biomolecules
4-Nitrophenyl activated esters, which could potentially be derived from this compound, have been used for indirect radiofluorination of biomolecules . This process is typically used in the preparation of radiopharmaceuticals for positron emission tomography (PET) imaging .
Synthesis of Peptides, Amides, and Esters
4-Nitrophenyl chloroformate, a related compound, has been used in the synthesis of peptides, amides, and esters . It’s possible that “(4-Nitrophenyl)-(3-trifluoromethyl-phenyl)-methane” could have similar applications.
Investigation of Biochemical and Physiological Phenomena
The compound has been involved in the investigation of biochemical and physiological phenomena . Its reactivity and potential interactions with biological molecules make it a useful tool in these investigations .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(4-nitrophenyl)methyl]-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2/c15-14(16,17)12-3-1-2-11(9-12)8-10-4-6-13(7-5-10)18(19)20/h1-7,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMZOVZSFBBWPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654256 | |
Record name | 1-[(4-Nitrophenyl)methyl]-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Nitrophenyl)-(3-trifluoromethyl-phenyl)-methane | |
CAS RN |
86845-31-0 | |
Record name | 1-[(4-Nitrophenyl)methyl]-3-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86845-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(4-Nitrophenyl)methyl]-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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